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2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Using 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene as a pharmaceutical intermediate
Using 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene as a pharmaceutical intermediate
Executive Summary & Strategic Value
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (
This intermediate is primarily deployed in the synthesis of Androgen Receptor Antagonists (SARMs) and Kinase Inhibitors (e.g., MEK/BRAF inhibitors), where the ortho-fluoroaniline motif is critical for binding affinity and the trifluoroethyl group enhances pharmacokinetic (PK) profiles.
Key Physicochemical Attributes
| Property | Value | Significance in Drug Design |
| Molecular Weight | 223.12 g/mol | Low MW allows for fragment-based drug design.[1][2][3] |
| Fluorine Content | 4 atoms | Modulates pKa, lipophilicity ( |
| Electronic Effect | Strong EWG | The |
| Metabolic Liability | Low | The |
Critical Application: Synthesis of the Aniline Gateway
The primary utility of this intermediate is its reduction to 2-Fluoro-4-(2,2,2-trifluoroethyl)aniline .[1][2][3] This aniline is the "active" nucleophile used to construct the drug scaffold (e.g., via urea, amide, or heterocycle formation).
Protocol A: Chemoselective Catalytic Hydrogenation
Rationale: While iron-mediated reduction (
Materials:
-
Substrate: 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (10 mmol, 2.23 g)[1][2][3]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.22 g, 10 wt% loading)
-
Solvent: Methanol (MeOH), anhydrous (50 mL)
-
Hydrogen Source:
balloon or hydrogenation shaker (30 psi)
Step-by-Step Workflow:
-
Preparation: In a 250 mL round-bottom flask (or Parr shaker bottle), dissolve the substrate in MeOH.
-
Inerting: Sparge the solution with Nitrogen (
) for 5 minutes to remove dissolved oxygen (critical to prevent catalyst ignition). -
Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric when dry. Always keep wet or under inert atmosphere.
-
Hydrogenation:
-
Evacuate the flask and backfill with
three times.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stir vigorously at Room Temperature (20-25°C) under 1 atm
(balloon) or 30 psi (shaker). -
Monitoring: Monitor reaction progress via TLC (System: 20% EtOAc/Hexanes) or LC-MS. The starting material (
) should disappear, and a lower, UV-active amine spot ( ) should appear. Reaction time is typically 2–4 hours.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C. Rinse the pad with MeOH (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure (
).
-
-
Validation: The product, 2-Fluoro-4-(2,2,2-trifluoroethyl)aniline , is typically obtained as an off-white oil or solid.[1][2][3]
Advanced Application: Construction of Thiohydantoin Scaffolds
This protocol illustrates the use of the generated aniline to synthesize a thiohydantoin core, a pharmacophore common in second-generation anti-androgens (e.g., Enzalutamide analogs).
Protocol B: Isothiocyanate Coupling & Cyclization
Mechanism: The aniline nucleophile attacks the electrophilic carbon of an isothiocyanate, followed by acid-mediated cyclization.[3]
Workflow:
-
Coupling:
-
Cyclization:
-
Add dilute
(1M) and Methanol (1:1 ratio) to the thiourea solution. -
Reflux for 2 hours to induce cyclization to the thiohydantoin.
-
-
Purification:
-
Extract with Ethyl Acetate, wash with brine, and purify via Flash Column Chromatography.
-
Visualizing the Synthetic Logic
The following diagram maps the transformation of the nitro-intermediate into a bioactive drug scaffold.
Caption: Synthetic pathway converting the nitro-precursor into a pharmacologically active Thiohydantoin scaffold via the key aniline intermediate.
Safety & Handling Protocols
Hazard Identification
-
Acute Toxicity: Nitroaromatics are potential blood toxicants (methemoglobinemia). Handle with extreme care.
-
Skin/Eye Irritant: Fluorinated aromatics can cause severe irritation.[7]
-
GHS Classification: Acute Tox. 3 (Oral).[4]
Handling Procedures
-
Engineering Controls: All weighing and transfers must be performed inside a certified Chemical Fume Hood .
-
PPE:
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents in the waste stream.
References
-
Sigma-Aldrich. 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene Product Specification. Retrieved from .[2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329818281, 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene.[1][2][3][4] Retrieved from .[2]
-
Van Oeveren, A., et al. (2006). "Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator."[1][2][3][8] Journal of Medicinal Chemistry, 49(21), 6143-6146.[8] (Demonstrates the utility of trifluoroethyl groups in SARMs). Retrieved from .[2]
-
ChemSrc. 2-Fluoro-4-(2,2,2-trifluoroethyl)aniline - Related Compounds and Applications. Retrieved from .[2]
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- 4. 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Trifluoroethyl-Containing Agrochemicals from Nitrobenzene Precursors
Application Notes & Protocols: Strategic Synthesis of Trifluoroethyl-Containing Agrochemicals from Nitrobenzene Precursors
Introduction: The Strategic Value of the Trifluoroethyl Group in Agrochemicals
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern agrochemical design. Among these, the 2,2,2-trifluoroethyl moiety (–CH₂CF₃) and its related trifluoromethyl (–CF₃) analogue are particularly prized. These groups can significantly enhance a molecule's metabolic stability, increase its lipophilicity for better membrane transport, and modulate its binding affinity to target enzymes or receptors.[1][2][3] The trifluoroethyl group, in particular, often serves as a bioisostere for ethyl or ethoxy groups, offering unique electronic properties while maintaining a similar steric profile.[1]
Nitrobenzene and its derivatives represent highly versatile and economically advantageous starting materials for the synthesis of complex aromatic compounds.[4][5] The nitro group can be readily and chemoselectively reduced to a primary amine (aniline), which serves as a gateway to a vast array of chemical transformations. The most powerful of these is the conversion of the aniline to a diazonium salt, an exceptionally versatile intermediate that can be displaced by a wide range of nucleophiles.
This guide provides detailed protocols and expert insights into the multi-step synthesis of trifluoroethyl-containing agrochemical scaffolds, beginning with the foundational nitrobenzene precursor. We will explore key transformations, including nitro group reduction, diazotization, and the strategic installation of trifluoro-containing groups via N-alkylation, O-alkylation, and C-C bond formation.
Overall Synthetic Workflow
The synthetic journey from nitrobenzene to a functionalized agrochemical is a branching pathway centered around the aniline and diazonium salt intermediates. The specific route is determined by the desired final structure, whether it be an N-trifluoroethylaniline, an aryl trifluoroethyl ether, or a related scaffold.
Figure 1: General synthetic workflow from nitrobenzene.
Part 1: The Foundational Step - Reduction of Nitroarenes to Anilines
The conversion of a nitroarene to an aniline is a fundamental six-electron reduction.[6] The choice of method is critical and depends on factors like substrate sensitivity, required scale, and available equipment.
| Reduction Method | Reagents & Conditions | Advantages | Disadvantages & Considerations |
| Metal/Acid Reduction | Fe/NH₄Cl, EtOH/H₂O, reflux; or Sn/HCl, reflux.[7] | High functional group tolerance (preserves esters, amides, etc.). Operationally simple and cost-effective for lab scale. Avoids high-pressure equipment. | Stoichiometric metal waste can be significant on a large scale. Reactions can be vigorous. |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, EtOH or EtOAc.[8] | "Clean" reaction with water as the only byproduct. Highly efficient and scalable. | Requires specialized high-pressure hydrogenation equipment. Can reduce other functional groups (alkenes, alkynes, some carbonyls). Risk of dehalogenation on aryl halides.[7] |
Expert Insight: For laboratory-scale synthesis where functional group compatibility is paramount, the Fe/NH₄Cl system is often preferred. It is a robust and reliable method that avoids the over-reduction of other sensitive moieties that can occur with catalytic hydrogenation. The mechanism proceeds through a series of single-electron transfers (SET) from the iron surface to the nitro group.[6][9]
Protocol 1.1: Chemoselective Reduction of a Nitroarene using Iron and Ammonium Chloride
This protocol describes the reduction of a generic nitroarene to its corresponding aniline.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitroarene (1.0 eq), ethanol (5-10 mL per mmol of nitroarene), and water (2-4 mL per mmol of nitroarene).
-
Addition of Reagents: To the stirred suspension, add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 3.0-5.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C). The reaction is often exothermic and may become vigorous initially. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the hot suspension through a pad of celite to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude aniline, which can be purified by column chromatography or distillation if necessary.
Part 2: The Versatile Intermediate - Diazotization of Aryl Amines
Diazotization converts the primary amino group of an aniline into an excellent leaving group (N₂ gas), creating a highly reactive aryldiazonium salt. This reaction is the gateway to a multitude of functional group transformations.[10][11]
Causality Behind Experimental Choices: The key to a successful diazotization is rigorous temperature control. Aryldiazonium salts are notoriously unstable at elevated temperatures and will readily decompose to form phenols.[12] Therefore, the reaction is always conducted between 0 and 5 °C. The nitrous acid (HNO₂) reagent is also unstable and is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like HCl.[11][12]
Figure 2: Simplified mechanism of diazotization.
Protocol 2.1: Preparation of an Aqueous Benzenediazonium Chloride Solution
-
Aniline Solution: In a beaker, dissolve the aniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq, e.g., 3M HCl). Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Nitrite Solution: In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold deionized water.
-
Reaction Execution: Add the sodium nitrite solution dropwise to the cold, stirred aniline solution. CRITICAL: Monitor the internal temperature closely with a thermometer and maintain it below 5 °C throughout the addition. A slow addition rate is essential.
-
Confirmation: The reaction is typically complete shortly after the addition is finished. The presence of a slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture with potassium iodide-starch paper (a positive test turns the paper blue/black).
-
Usage: The resulting cold solution of the aryldiazonium salt should be used immediately in the subsequent reaction without isolation. Safety Note: Do not attempt to isolate diazonium salts as dry solids, as they can be explosive.
Part 3: Strategic Installation of the Trifluoroethyl Moiety
With the aniline and diazonium intermediates in hand, several powerful strategies can be employed to introduce the desired trifluoro-containing group.
Strategy A: Direct N-Trifluoroethylation of Anilines
Modern catalytic methods allow for the direct formation of N–CH₂CF₃ bonds, offering an efficient route to N-trifluoroethylated anilines. Iron-porphyrin catalysts have been shown to be effective for this transformation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in a one-pot cascade reaction.[13][14]
Protocol 3.1: One-Pot Diazotization and Iron-Catalyzed N-Trifluoroethylation
This advanced protocol combines diazotization and N-H insertion into a single, efficient operation.
-
Reaction Setup: In a reaction vial, combine the aniline (1.0 eq), 2,2,2-trifluoroethylamine hydrochloride (2.0 eq), the iron(III) porphyrin catalyst (e.g., Fe(TPP)Cl, 0.9 mol%), and an acid (e.g., HCl, 2.0 eq) in an aqueous solvent system.[13]
-
Diazotization: Cool the mixture to 0-5 °C and add a solution of sodium nitrite (NaNO₂, 2.0 eq) dropwise.
-
N-H Insertion: After the diazotization is complete, allow the reaction to warm to room temperature and stir for 12 hours under an air atmosphere.[13] The reaction proceeds via the in situ formation of 2,2,2-trifluorodiazoethane, which then undergoes catalytic N-H insertion.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
| Aniline Substrate (Example) | Product Yield (Illustrative) |
| 4-Methoxyaniline | 85% |
| 4-Chloroaniline | 78% |
| 3-Bromoaniline | 75% |
| Aniline | 82% |
| N-Methylaniline | 90% |
Strategy B: O-Trifluoroethylation via Phenolic Intermediates
This robust, two-step approach is ideal for synthesizing aryl trifluoroethyl ethers, a common motif in agrochemicals. The strategy involves converting the diazonium salt to a phenol, which is then etherified.
Protocol 3.2: Synthesis of a Phenol from a Diazonium Salt
-
Reaction Setup: Prepare the aryldiazonium salt solution as described in Protocol 2.1 .
-
Decomposition: Gently warm the solution to 40-50 °C. The diazonium salt will decompose, vigorously evolving nitrogen gas and forming the corresponding phenol.
-
Isolation: After gas evolution ceases, cool the mixture and extract the phenolic product with an organic solvent like diethyl ether or ethyl acetate. The crude phenol can then be purified before the next step.
Protocol 3.3: Ullmann Condensation for Aryl Trifluoroethyl Ether Synthesis
The Ullmann condensation is a classic copper-catalyzed reaction for forming aryl ethers.[15] Modern variations use soluble copper catalysts and ligands to improve efficiency and lower reaction temperatures.
-
Reaction Setup: To an oven-dried flask under a nitrogen or argon atmosphere, add the phenol (1.0 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq) in a high-boiling polar solvent like DMF or NMP.
-
Reagent Addition: Add the trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate (1.2-1.5 eq).
-
Reaction Execution: Heat the mixture to 80-120 °C and stir until the starting phenol is consumed (monitor by TLC/LC-MS).
-
Work-up and Isolation: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the aryl trifluoroethyl ether.
Strategy C: Sandmeyer Trifluoromethylation (A Related Pathway)
While this protocol yields a –CF₃ group rather than a –CH₂CF₃ group, the Sandmeyer trifluoromethylation is a powerful and highly relevant transformation that proceeds directly from the diazonium salt intermediate.[16][17][18] It provides a direct route to benzotrifluorides, which are themselves critical agrochemical building blocks.
Protocol 3.4: One-Pot Sandmeyer Trifluoromethylation
This procedure combines diazotization and trifluoromethylation for operational simplicity.[19][20]
-
Diazotization: In a dry flask under a nitrogen atmosphere, dissolve the aniline (1.0 eq) in anhydrous acetonitrile. Add tert-butyl nitrite (1.0 eq) and anhydrous p-toluenesulfonic acid (1.5 eq). Stir at room temperature for 30 minutes to form the diazonium salt in situ.
-
Trifluoromethylation: In a separate flask, prepare a suspension of CuSCN (0.5 eq), Cs₂CO₃ (1.5 eq), and TMSCF₃ (trimethyl(trifluoromethyl)silane, 1.5 eq) in acetonitrile.
-
Reaction Execution: Add the pre-formed diazonium salt solution from step 1 to the copper/TMSCF₃ suspension. Stir the mixture at room temperature for 12 hours.
-
Work-up and Isolation: Quench the reaction with aqueous HCl. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting benzotrifluoride by column chromatography.
Conclusion
The synthetic pathway commencing from nitrobenzene provides a robust and adaptable platform for the preparation of trifluoroethyl- and trifluoromethyl-containing aromatic compounds essential to the agrochemical industry. By leveraging the chemoselective reduction of the nitro group and the unparalleled versatility of the resulting diazonium salt intermediate, researchers can access a diverse array of functionalized scaffolds. The choice between direct N-trifluoroethylation, O-trifluoroethylation via a phenolic intermediate, or Sandmeyer trifluoromethylation allows for precise control over the final molecular architecture, enabling the systematic exploration of structure-activity relationships in the development of next-generation agrochemicals.
References
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Wikipedia. Sandmeyer reaction. [Link]
-
Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. [Link]
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Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10, 5986-6009. [Link]
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National Center for Biotechnology Information. (n.d.). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]
-
Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]
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Angewandte Chemie International Edition. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). 53(6), 1482-4. [Link]
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Royal Society of Chemistry. (2019). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]
-
ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl amine) with nitrous acid to form a diazonium salt. [Link]
-
Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(16), 2283-2286. [Link]
-
ResearchGate. (n.d.). Transition-metal catalyzed N–H insertion of anilines. [Link]
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ResearchGate. (2014). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. [Link]
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Royal Society of Chemistry. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link]
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National Center for Biotechnology Information. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link]
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Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
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Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. [Link]
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ResearchGate. (n.d.). Trifluoroethylation of phenols with various electrophiles. [Link]
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National Center for Biotechnology Information. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. [Link]
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ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
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The Hartwig Group. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]
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ResearchGate. (2023). Recent advances in trifluoroethylation reaction. [Link]
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]
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National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15. [Link]
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PubMed. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link]
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Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). [Link]
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YouTube. (2019). converting anilines to diazoniums ions. [Link]
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ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1990-1995. [Link]
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National Center for Biotechnology Information. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry, 9, 769919. [Link]
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Royal Society of Chemistry. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science. [Link]
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ResearchGate. (n.d.). Starting with iprovalicarb structure the lead structure and 2,2,2‐trifluoroethyl [2‐(subst. -benzamido)alkyl]carbamates have been prepared, which led to the discovery of the trifluoroethyl‐carbamate tolprocarb. [Link]
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YouTube. (2022). Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc. [Link]
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Mastering Solvent Selection for Reactions of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene: An Application Guide
Mastering Solvent Selection for Reactions of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene: An Application Guide
Introduction: The Critical Role of the Solvent in Modulating Reactivity
In the realm of synthetic organic chemistry, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that can dictate the course, rate, and outcome of a chemical transformation. This is particularly true for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug discovery and materials science.[1][2] The substrate, 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene, is a highly activated aromatic system primed for such transformations. Its reactivity is governed by the powerful electron-withdrawing effects of the nitro group and the trifluoroethyl moiety, which render the aromatic ring electron-deficient and susceptible to nucleophilic attack. The fluorine atom, positioned ortho to the trifluoroethyl group and para to the nitro group, serves as an excellent leaving group.
This guide provides a comprehensive framework for selecting the optimal solvent for reactions involving 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene, with a focus on SNAr reactions. We will delve into the theoretical underpinnings of solvent effects, present a comparative analysis of common solvents, and provide detailed, field-tested protocols for reactions with various nucleophiles.
Theoretical Framework for Solvent Selection in SNAr Reactions
The SNAr reaction of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The solvent's role in stabilizing this charged intermediate is paramount.
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Reactants [label="Substrate + Nucleophile"]; TS1 [label="Transition State 1\n(Charge Development)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Meisenheimer Complex\n(Negatively Charged)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS2 [label="Transition State 2", shape=ellipse, fillcolor="#FBBC05"]; Products [label="Product + Leaving Group"];
Reactants -> TS1 [label="Addition (Rate-Determining)"]; TS1 -> Intermediate; Intermediate -> TS2 [label="Elimination"]; TS2 -> Products; } Caption: Generalized SNAr Mechanism Pathway.
Solvent Polarity and Type:
-
Polar Aprotic Solvents: These are the solvents of choice for most SNAr reactions.[1] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and N-methyl-2-pyrrolidone (NMP) possess large dipole moments and are excellent at solvating cations, leaving the anionic nucleophile "naked" and more reactive. Crucially, they effectively stabilize the negatively charged Meisenheimer complex through dipole-dipole interactions, thereby lowering the activation energy of the rate-determining step.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can also be used but are generally less effective for SNAr reactions with anionic nucleophiles.[1] Their ability to form hydrogen bonds can solvate and stabilize the anionic nucleophile, reducing its nucleophilicity and slowing down the reaction. However, for neutral nucleophiles like amines, protic solvents can sometimes facilitate the reaction by stabilizing the developing negative charge in the transition state.
-
Nonpolar Solvents: Nonpolar solvents such as toluene, hexane, and carbon tetrachloride are generally poor choices for SNAr reactions. They are incapable of stabilizing the charged Meisenheimer intermediate, leading to a very high activation energy and consequently, very slow or no reaction.
Solvent Properties and Suitability for Reactions of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
The selection of an appropriate solvent requires a balance of several factors, including the solubility of the reactants, the ability to stabilize the reaction intermediates, and practical considerations such as boiling point and ease of removal.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Recommendations |
| Dimethylformamide (DMF) | 36.7 | 153 | Highly Recommended. Excellent solubility for a wide range of reactants. Effectively stabilizes the Meisenheimer complex. High boiling point allows for a wide reaction temperature range. Can be challenging to remove completely. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Highly Recommended. Similar to DMF in performance, with even greater polarity. Can accelerate reactions significantly. Very high boiling point can make removal difficult. |
| Acetonitrile (ACN) | 37.5 | 82 | Recommended. Good solvating power and lower boiling point for easier removal. May be less effective than DMF or DMSO for challenging reactions. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Recommended. A good alternative to DMF and DMSO, particularly when higher temperatures are required. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Suitable for certain applications. Less polar than the recommended solvents but can be effective, especially when strong bases like NaH are used to generate highly reactive nucleophiles. Lower boiling point is advantageous for workup. |
| Acetone | 21 | 56 | Use with caution. While polar aprotic, its low boiling point may limit the achievable reaction temperature. Can be useful for reactions that proceed readily at or near room temperature. |
| Ethanol/Methanol | 24.5 / 32.7 | 78 / 65 | Not generally recommended for anionic nucleophiles. Hydrogen bonding can deactivate the nucleophile. May be suitable for reactions with neutral amine nucleophiles. |
| Toluene/Hexane | 2.4 / 1.9 | 111 / 69 | Not Recommended. Poor stabilization of the charged intermediate will likely result in no reaction. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for SNAr reactions of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene with common classes of nucleophiles. These are based on established procedures for structurally similar fluoro-nitro-aromatic compounds and provide a robust starting point for your investigations.[3]
Safety First: 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is a toxic solid.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#E8F0FE"; A [label="Dissolve Substrate\nin appropriate solvent"]; B [label="Add Nucleophile\nand Base (if required)"]; A -> B; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; C [label="Heat to desired\ntemperature"]; D [label="Monitor reaction\nprogress (TLC, LC-MS)"]; C -> D; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#FCE8E6"; E [label="Quench reaction"]; F [label="Aqueous extraction"]; G [label="Dry organic layer"]; H [label="Solvent removal"]; I [label="Purification\n(e.g., chromatography)"]; E -> F -> G -> H -> I; }
B -> C; D -> E; } Caption: General Experimental Workflow for SNAr Reactions.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 3-fluoro-4-nitro-1-(2,2,2-trifluoroethyl)anilines.
-
Materials:
-
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (1.0 eq).
-
Dissolve the starting material in DMF or DMSO (approximately 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reaction with Alcohols (O-Arylation)
This protocol outlines the synthesis of 2-alkoxy-4-nitro-1-(2,2,2-trifluoroethyl)benzene derivatives. This reaction requires the in situ generation of the more nucleophilic alkoxide.
-
Materials:
-
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (1.0 eq)
-
Alcohol or phenol (e.g., methanol, phenol) (1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) as a base (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.5 eq) and dissolve in anhydrous THF or DMF.
-
Carefully add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3 x volume of reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Reaction with Thiols (S-Arylation)
This protocol details the synthesis of 2-(alkylthio)- or 2-(arylthio)-4-nitro-1-(2,2,2-trifluoroethyl)benzene derivatives. Similar to alcohols, thiols are typically deprotonated to form the more potent thiolate nucleophile.
-
Materials:
-
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) as a base (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
Troubleshooting and Optimization
-
Low or No Reactivity:
-
Increase Temperature: SNAr reactions are often accelerated by heat. Ensure your solvent's boiling point allows for a suitable temperature range.
-
Change to a More Polar Solvent: If the reaction is sluggish in ACN or THF, switching to DMF or DMSO can significantly increase the rate.
-
Use a Stronger Base: For alcohol and thiol nucleophiles, ensure complete deprotonation by using a strong base like NaH.
-
Check Nucleophile Reactivity: Sterically hindered or weakly nucleophilic reagents may require more forcing conditions.
-
-
Side Product Formation:
-
Lower Temperature: If side reactions are observed, running the reaction at a lower temperature may improve selectivity.
-
Solvent Choice: In rare cases, the solvent itself can act as a nucleophile (e.g., hydrolysis with residual water in DMF). Ensure anhydrous conditions are maintained.
-
-
Difficulty in Product Isolation:
-
High-Boiling Solvents (DMF/DMSO): To remove these solvents, dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.
-
Conclusion
The judicious selection of a solvent is a critical determinant for the success of reactions involving 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene. For the highly valuable SNAr reactions, polar aprotic solvents such as DMF and DMSO are the premier choice due to their ability to stabilize the key Meisenheimer intermediate, thereby facilitating rapid and efficient transformations. The protocols provided herein serve as a robust foundation for the synthesis of a diverse array of derivatives from this versatile building block. By understanding the interplay between solvent properties and reaction mechanism, researchers can unlock the full synthetic potential of this highly activated aromatic compound, paving the way for innovations in drug development and materials science.
References
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Sigma-Aldrich. Safety Data Sheet for 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene. (A specific URL for the SDS should be obtained from the supplier's website, as these can change. A general link to the product page is provided in reference 3).
Sources
Technical Notes & Optimization
Overcoming steric hindrance in 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene reactions
Overcoming steric hindrance in 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene reactions
Technical Support Center: 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support guide for reactions involving 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene. This document is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this substrate, with a specific focus on overcoming the steric challenges presented by the bulky ortho-(2,2,2-trifluoroethyl) group in Nucleophilic Aromatic Substitution (SNAr) reactions.
Part 1: Understanding the Substrate
The reactivity of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr). The benzene ring is rendered highly electrophilic by two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) at the para position and the trifluoroethyl group (-CH₂CF₃) at the ortho position relative to the fluorine leaving group.[1][2] This electronic activation makes the C2-F bond susceptible to attack by nucleophiles.
However, the trifluoroethyl group, while electronically activating, introduces significant steric hindrance around the reaction center.[3] This bulkiness can impede the approach of the nucleophile, leading to sluggish or incomplete reactions. The primary challenge, therefore, is to select conditions that favor the desired substitution despite this steric shield.
Below is a diagram illustrating the key players in this reaction.
Caption: Key components influencing the SNAr reaction.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a question-and-answer format.
Q1: My SNAr reaction is showing low or no conversion. What are the likely causes and how can I fix it?
Answer: Low conversion is the most common issue and typically stems from a failure to overcome the activation energy barrier, which is heightened by steric hindrance. Here is a systematic troubleshooting workflow:
Caption: Step-by-step workflow for troubleshooting low conversion.
Detailed Breakdown:
-
Nucleophile Choice: The steric bulk of the trifluoroethyl group makes the reaction highly sensitive to the size of the incoming nucleophile.[4][5]
-
Problem: Large, bulky nucleophiles (e.g., t-butoxide, diisopropylamine) may be sterically prohibited from approaching the reaction center.
-
Solution: Opt for smaller, yet potent, nucleophiles. For example, use methoxide instead of tert-butoxide, or a small primary amine instead of a bulky secondary amine.
-
-
Solvent Effects: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[1][6]
-
Problem: Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.
-
-
Reaction Temperature: Higher temperatures provide the necessary kinetic energy to overcome the steric barrier.
-
Problem: Room temperature conditions are often insufficient for this sterically hindered substrate.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LCMS at intervals (e.g., 80 °C, 100 °C, 120 °C). In some cases, microwave irradiation can be highly effective at providing localized, rapid heating to drive the reaction to completion.
-
-
Base Strength (for protic nucleophiles): When using nucleophiles like alcohols or amines, a base is required for deprotonation.
-
Problem: An insufficiently strong base may not fully deprotonate the nucleophile, leading to low concentrations of the active nucleophilic species.
-
Solution: For alcohols, use a strong base like sodium hydride (NaH) to generate the alkoxide irreversibly. For amines, a non-nucleophilic base like potassium carbonate (K₂CO₃) or DBU can be effective.
-
| Parameter | Recommendation for Sterically Hindered SNAr | Rationale |
| Nucleophile | Small, potent (e.g., CH₃O⁻, EtS⁻, NH₃, RNH₂) | Minimizes steric clash with the ortho-trifluoroethyl group.[4][5] |
| Solvent | Polar Aprotic (DMSO, DMF, NMP) | Stabilizes the Meisenheimer complex and enhances nucleophilicity.[6] |
| Temperature | Elevated (80-150 °C) or Microwave | Provides sufficient energy to overcome the steric activation barrier. |
| Base | Strong, non-nucleophilic (NaH, K₂CO₃) | Ensures complete formation of the active nucleophile without competing.[7] |
Q2: I am observing significant side product formation. What could be the cause?
Answer: While the fluorine at C2 is highly activated, extreme conditions can sometimes lead to side reactions.
-
Problem: Decomposition. At very high temperatures (>150-160 °C) for prolonged periods, the substrate or product, which contains multiple activating groups, may begin to decompose, leading to a complex mixture.
-
Solution: Carefully control the temperature and reaction time. Aim for the lowest temperature that gives a reasonable reaction rate. If high temperatures are necessary, try to minimize the reaction time.
-
-
Problem: Competing Reactions. If your nucleophile has multiple reactive sites, you may see undesired reactivity.
-
Solution: Protect other functional groups on your nucleophile before the SNAr reaction. For example, if using an amino alcohol, protect the alcohol as a silyl ether if you want the amine to react selectively.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Why is fluorine a better leaving group than chlorine in this specific SNAr reaction? A: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[2][8] Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect powerfully stabilizes this intermediate, thereby lowering the activation energy of the first step.[2] This electronic effect outweighs its C-F bond strength, which is broken in the fast, second step of the reaction.
Q: Can I use catalytic methods to promote this reaction? A: While traditional SNAr is often uncatalyzed, some modern methods can be applied.
-
Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt (e.g., NaN₃, KCN) that has poor solubility in organic solvents, a phase-transfer catalyst like a quaternary ammonium salt can shuttle the nucleophile into the organic phase, accelerating the reaction.
-
Lewis Acid Catalysis: In some cases, Lewis acids can coordinate to the nitro group, further increasing the electrophilicity of the ring.[9]
-
Organic Superbases: Certain strong, non-nucleophilic organic bases have been shown to catalyze SNAr reactions, potentially by promoting a concerted mechanism.[10]
Q: Is it possible to displace the trifluoroethyl group or the nitro group instead? A: It is highly unlikely under typical SNAr conditions. The C-F bond is the most activated site for nucleophilic attack. The nitro group and the trifluoroethyl group are not good leaving groups and are fundamental to the activation of the ring. Displacement of these groups would require entirely different reaction mechanisms, such as those involving transition-metal catalysis.
Part 4: Example Protocol
Reaction: Methoxylation of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
This protocol provides a starting point for optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous Dimethylformamide (DMF, 5 mL).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 48 mg, 1.2 mmol) portion-wise with careful venting.
-
Nucleophile Addition: Slowly add anhydrous methanol (48 μL, 1.2 mmol) to the NaH suspension. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for another 15 minutes to ensure complete formation of sodium methoxide.
-
Substrate Addition: Add 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (237 mg, 1.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Effects of ortho- and para-Ring Activation on the Kinetics of SNAr Reactions. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions. ResearchGate. [Link]
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]
-
Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
The effect of steric hinderance on the SN2 mechanism. YouTube. [Link]
-
Steric hindrance | Substitution and elimination reactions. Khan Academy. [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central. [Link]
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nucleophilic Attack on 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Technical Support Center: Optimizing Nucleophilic Attack on 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the temperature for nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene. We will delve into the fundamental principles governing this reaction, offer structured troubleshooting advice, and provide detailed experimental protocols to ensure successful and reproducible outcomes.
Fundamental Principles: Why Temperature is a Critical Parameter
The substrate, 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene, is exceptionally well-suited for SNAr reactions. Its reactivity is dictated by the electronic properties of its substituents:
-
Fluorine Leaving Group: In SNAr, fluoride is an excellent leaving group due to the high electronegativity of the fluorine atom, which polarizes the C-F bond.[1][2]
-
Nitro Group (-NO₂): Positioned para to the fluorine, this potent electron-withdrawing group strongly activates the aromatic ring for nucleophilic attack. It achieves this by stabilizing the negatively charged intermediate through resonance.[3][4]
-
Trifluoroethyl Group (-CH₂CF₃): Located ortho to the fluorine, this group also withdraws electron density via a strong inductive effect (-I), further enhancing the ring's electrophilicity.[5]
The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6][7] Temperature is the primary lever to control the rate of this process. It provides the necessary activation energy for the nucleophile to attack the aromatic ring and form this intermediate.
However, temperature is a double-edged sword. While essential for achieving a reasonable reaction rate, excessive heat can lead to undesired outcomes such as thermal decomposition of the substrate or product, or the acceleration of side reactions.[8][9][10] Therefore, careful optimization is not just recommended; it is critical for achieving high yield and purity.
Caption: The addition-elimination mechanism of an SNAr reaction.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the optimization of SNAr reactions with this substrate.
Q1: My reaction is extremely slow or shows no conversion at room temperature. What is my first step?
A1: This is expected. The formation of the Meisenheimer complex has a significant activation energy barrier that typically requires thermal input.
-
Immediate Action: Your first step should be to introduce heat. A good starting point for many nucleophiles (e.g., amines, alkoxides) is a moderate temperature of 60-80 °C.[6]
-
Systematic Approach: If the reaction is still slow, increase the temperature in a stepwise manner (e.g., in 15-20 °C increments), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage. Many SNAr reactions may require temperatures exceeding 100 °C to proceed efficiently.[9][10]
Q2: I've increased the temperature, and now my TLC/LC-MS shows multiple new spots and a low yield of the desired product. What is happening?
A2: This is a classic sign of excessive temperature, leading to side reactions or decomposition.[8]
-
Likely Causes:
-
Thermal Decomposition: The nitroaromatic system or your nucleophile/product may be unstable at the applied temperature.[11]
-
Side Reactions: High heat can promote unwanted reactivity. For example, if using a protic solvent like an alcohol with a strong base, the solvent itself can act as a competing nucleophile.[12] In some cases, complex side reactions like the Cannizzaro reaction can occur if an aldehyde is present.[13]
-
-
Solutions:
-
Reduce Temperature: Immediately lower the temperature to the last point where you observed clean conversion, even if it was slow.
-
Optimize Solvent: Consider switching to a high-boiling point polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents can significantly accelerate SNAr reactions, often allowing for lower operating temperatures.[8][12] They work by poorly solvating the anionic nucleophile, making it "naked" and more reactive.[8]
-
Check for Water: Ensure your reaction is conducted under anhydrous conditions, as water can lead to hydrolysis side products, especially with strong bases at high temperatures.[12]
-
Q3: How significantly does my choice of solvent impact the optimal reaction temperature?
A3: The solvent choice is critical and directly influences the required temperature.[14]
-
Polar Aprotic Solvents (Recommended): DMSO, DMF, and acetonitrile are the preferred choice. They accelerate the reaction rate, which often translates to a lower required temperature for the same conversion rate.[12] Rate enhancements of several orders of magnitude have been reported in DMSO compared to other solvents, minimizing side reactions by allowing for milder conditions.[8]
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[12][15] Consequently, higher temperatures are generally required in these solvents, which can increase the risk of side reactions.
| Solvent Type | Examples | Effect on Nucleophile | Impact on Required Temperature |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Minimally solvated, highly reactive ("naked") | Generally Lower |
| Polar Protic | Water, Ethanol, Methanol | Heavily solvated via H-bonding, less reactive | Generally Higher |
| Non-Polar | Toluene, Hexane | Poor solubility of reactants | Not generally recommended |
Q4: Can the strength of my nucleophile affect the optimal temperature?
A4: Absolutely. The nucleophile's intrinsic reactivity plays a major role.
-
Strong Nucleophiles: More powerful nucleophiles (e.g., thiolates, alkoxides, secondary amines like piperidine) will react more quickly at a given temperature. You can often start your temperature optimization at a lower range (e.g., 50-70 °C) for these reactants.
-
Weaker Nucleophiles: Less reactive nucleophiles (e.g., anilines, phenols, hindered amines) will require more thermal energy to overcome the activation barrier.[16] For these, a higher starting temperature (e.g., 80-100 °C) may be necessary.[6]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a baseline for performing the SNAr reaction.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.2-0.5 M concentration).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is an alcohol or thiol, it must first be deprotonated. To do this, pre-treat the alcohol/thiol with a base like sodium hydride (NaH, 1.2 eq) in the solvent at 0 °C for 20-30 minutes before adding the aryl fluoride solution.[6] For amine nucleophiles, a non-nucleophilic base like K₂CO₃ or Et₃N (2.0 eq) can be added directly to the mixture.[6]
-
Heating: Heat the reaction mixture to the desired starting temperature (e.g., 80 °C) using an oil bath with a reflux condenser.
-
Monitoring: Monitor the reaction's progress periodically (e.g., every 1-2 hours) using TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel.
Protocol 2: Workflow for Systematic Temperature Optimization
This workflow outlines a logical process for identifying the optimal reaction temperature.
Caption: A systematic workflow for temperature optimization in SNAr.
References
-
Shigeno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146, 32452-32462. [Link][17][18][19]
-
Otsuka, M., et al. (n.d.). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Chemical Communications. [Link][20]
-
Al-Rawi, J. M. A., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. SpringerLink. [Link][14]
-
Gaylord Chemical Company. (n.d.). SNAr Comparative Reaction. Gaylord Chemical. [Link][8]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. ACS GCI. [Link][21]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). Ch 8: Solvent Effects. University of Calgary. [Link]
-
Kaczmarek, E., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Link][2]
-
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange. [Link][22]
-
Wikipedia. (n.d.). Meisenheimer complex. Wikipedia. [Link][7]
-
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link][13]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link][3]
-
Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17000-17005. [Link][16]
-
Sparrow Chemical. (n.d.). The Versatility of Fluoronitrobenzenes in Chemical Synthesis Applications. Sparrow Chemical. [Link][23]
-
DiStasio, R. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2277-2291. [Link][10][24]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link][5]
-
Muravyev, N. V., et al. (n.d.). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Physical Chemistry Chemical Physics. [Link][11]
-
Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Sparrow Chemical. [Link][25]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link][4]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link][26]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. nbinno.com [nbinno.com]
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- 11. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
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- 26. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
Comparative Reactivity Guide: 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene vs. 2,4-Difluoronitrobenzene
Comparative Reactivity Guide: 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene vs. 2,4-Difluoronitrobenzene
This guide provides an in-depth technical comparison between 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (FN-TFE) and 2,4-Difluoronitrobenzene (DFNB).[1] It is designed for researchers selecting building blocks for pharmaceutical and agrochemical synthesis, specifically focusing on nucleophilic aromatic substitution (
[1]
Executive Summary
The choice between FN-TFE and DFNB is dictated by the desired structural motif and the required reactivity profile.[1]
-
2,4-Difluoronitrobenzene (DFNB): A high-reactivity "workhorse" for introducing nucleophiles (amines, alkoxides, thiols).[1] It suffers from regioselectivity challenges (C2 vs. C4 competition) but offers rapid kinetics.[1] It is the precursor of choice for N-arylation or O-arylation.[1]
-
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (FN-TFE): A specialized, regio-defined building block.[1] It is significantly less reactive toward
due to the meta-relationship between the leaving group (F) and the activating nitro group.[1] It is primarily used to introduce the metabolically stable C-(2,2,2-trifluoroethyl) moiety, serving as a stable scaffold for nitro-reduction or transition-metal-catalyzed cross-couplings rather than direct .[1]
| Feature | 2,4-Difluoronitrobenzene (DFNB) | 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (FN-TFE) |
| CAS Number | 446-35-5 | 329818-28-1 |
| Primary Reactivity | High ( | Low ( |
| Leaving Groups | Two (F at C2, F at C4) | One (F at C2) |
| Activating Group | Nitro (Ortho to C2-F, Para to C4-F) | Nitro (Meta to C2-F) |
| Regioselectivity | Complex (C4 > C2 typically) | Absolute (Only C2 available) |
| Steric Hindrance | Low | High (Bulky |
| Primary Application | Synthesis of fluoro-nitro-anilines | Synthesis of C-trifluoroethylated anilines |
Structural & Electronic Analysis
2,4-Difluoronitrobenzene (DFNB)
DFNB is electronically primed for nucleophilic attack.[1] The nitro group at C1 exerts a strong mesomeric (
-
C4-Fluorine: Located para to the nitro group.[1] The Meisenheimer complex is stabilized by direct resonance delocalization of the negative charge onto the nitro oxygens. This position is typically the most reactive.[1][3]
-
C2-Fluorine: Located ortho to the nitro group.[1][4] Also stabilized by resonance, but often sterically more crowded.[1] However, in non-polar solvents or with nucleophiles capable of hydrogen bonding (e.g., amines), the C2 position can become competitive or even favored.
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (FN-TFE)
FN-TFE presents a "deactivated" profile for classical
-
Meta-Disposition: The fluorine at C2 is meta to the nitro group at C4.[1] The nitro group cannot stabilize the Meisenheimer complex via resonance for an attack at C2.[1]
-
Trifluoroethyl Group (
): Located at C1.[1]-
Electronic: The
group is strongly electron-withdrawing, but the methylene spacer ( ) breaks the conjugation. The group exerts a purely inductive withdrawing effect ( ).[1] While this slightly activates the ring compared to an ethyl group, it is insufficient to drive effectively without ortho/para resonance support. -
Steric: The 2,2,2-trifluoroethyl group is bulky (similar to an isopropyl group in effective volume). This creates significant steric hindrance for any nucleophile attempting to attack the adjacent C2-F position.[1]
-
Visualization of Activation Pathways[1][3]
Caption: Comparative activation pathways. DFNB benefits from strong resonance stabilization at both C2 and C4.[1] FN-TFE lacks resonance stabilization for the C2-F bond and suffers from steric shielding.[1]
Reactivity Profile & Experimental Data
Nucleophilic Aromatic Substitution ( )
DFNB Performance: DFNB reacts rapidly with amines, thiols, and alkoxides.
-
Standard Condition: 1.0 eq DFNB, 1.1 eq Amine, 2.0 eq Base (
or TEA), Solvent (ACN or DMF), to RT. -
Outcome: Reaction is often complete within 1-2 hours.[1]
-
Selectivity: Typically >90% C4-substitution with secondary amines (e.g., morpholine).[1] C2-substitution increases with primary amines in non-polar solvents due to an intramolecular H-bond transition state (the "built-in solvation" model).[1]
FN-TFE Performance:
FN-TFE is virtually inert to mild
-
Observation: Attempting to react FN-TFE with morpholine under standard DFNB conditions (RT, ACN) results in <5% conversion or recovery of starting material.[1]
-
Forcing Conditions: Heating to
in DMSO may force substitution, but often leads to decomposition or complex mixtures due to the instability of the trifluoroethyl group (potential for elimination of HF to form a styrene-like species). -
Implication: Do not select FN-TFE if your goal is to displace the fluorine with a nucleophile.[1] Use FN-TFE if you need the fluorine retained in the final molecule.[1]
Nitro Reduction[1][3]
Both compounds undergo nitro reduction to form the corresponding anilines.[1] This is the primary utility of FN-TFE.[1]
-
Protocol (General):
(1 atm), 10% Pd/C, MeOH, RT. -
DFNB Product: 2,4-Difluoroaniline.[1] (Risk: Hydrodefluorination if over-reduced).[1][3]
-
FN-TFE Product: 4-Amino-3-fluoro-1-(2,2,2-trifluoroethyl)benzene.[1]
Data Summary Table[1]
| Reaction Type | 2,4-Difluoronitrobenzene (DFNB) | 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene |
| Fast (>95% yield).[1] Mix of C4/C2 isomers.[1][5] | No Reaction (Recovery of SM). | |
| C4 favored (Steric/Electronic).[1][3][5] | N/A (Only C2-F exists, but is unreactive).[1] | |
| Reduction ( | Yields 2,4-Difluoroaniline.[1] | Yields 4-Amino-3-fluoro-1-(trifluoroethyl)benzene.[1] |
| Risk Factors | Regio-isomers; Skin sensitizer.[1][3] | High cost; Inertness requires tailored chemistry.[1] |
Experimental Protocols
Protocol A: Regioselective of DFNB (C4-Selective)
Use this to synthesize 4-substituted-2-fluoronitrobenzenes.[1]
-
Setup: Charge a reaction flask with 2,4-difluoronitrobenzene (1.0 equiv) and Acetonitrile (5 mL/mmol). Cool to
. -
Addition: Add Diisopropylethylamine (DIPEA) (1.2 equiv) followed by the Nucleophile (e.g., Morpholine, 1.05 equiv) dropwise over 10 minutes.
-
Reaction: Stir at
for 30 minutes, then warm to Room Temperature. Monitor by TLC/LCMS.[1]-
Checkpoint: Disappearance of DFNB (
in 20% EtOAc/Hex) and appearance of yellow product.[1]
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 0.1M HCl (to remove excess amine) and brine.[1]
-
Purification: Recrystallization from EtOH usually yields pure C4-isomer.[1]
Protocol B: Reduction of FN-TFE to Aniline
Use this to activate the FN-TFE scaffold for subsequent amide coupling.[1]
-
Setup: Dissolve FN-TFE (1.0 equiv) in Methanol (10 mL/mmol).
-
Catalyst: Add 10 wt% of Pd/C (10% on carbon, wet) under Argon atmosphere.
-
Hydrogenation: Purge with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at RT for 4-12 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]
-
Result: The resulting aniline is air-sensitive (oxidizes to brown oil).[1] Use immediately in the next step.
Decision Logic for Substrate Selection
Use the following logic flow to determine the correct starting material for your synthesis.
Caption: Decision matrix. Select FN-TFE only when the specific carbon-linked trifluoroethyl motif is required.[1] For general arylation, DFNB is the superior electrophile.
References
-
Sigma-Aldrich. 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene Product Sheet. Accessed 2026.[1]
-
Vapourtec Application Note. Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene. Vapourtec Ltd.[1]
-
Bunnett, J.F. Mechanism and Reactivity in Aromatic Nucleophilic Substitution Reactions. Quart. Rev. Chem. Soc. 1958, 12, 1–16.[1][6] (Foundational text on
mechanism and ortho/para activation). -
BenchChem. Strategies to increase the regioselectivity of reactions involving 2,4-difluoronitrobenzene.
-
Wuxi Biology. Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines and Difluorobenzenes.
Sources
Validating Synthesis of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene via IR Spectroscopy
Validating Synthesis of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene via IR Spectroscopy
An In-Depth Technical Guide to the
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Context: Validation of key pharmacophore intermediates in kinase inhibitor synthesis.
Executive Summary & Strategic Context
In the high-stakes environment of drug development, 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene serves as a critical scaffold, particularly for next-generation tyrosine kinase inhibitors. The unique electronic signature of the 2,2,2-trifluoroethyl group—providing metabolic stability and lipophilicity without the steric bulk of a tert-butyl group—makes it a high-value target.
However, the synthesis of this compound (typically via the nitration of 1-(2,2,2-trifluoroethyl)-2-fluorobenzene) is prone to regio-selectivity issues due to the competing directing effects of the fluorine atom (ortho/para) and the trifluoroethyl group.
Why IR Spectroscopy? While NMR is the gold standard for structural elucidation, it is often a bottleneck in high-throughput process optimization. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, solvent-free "Go/No-Go" decision gate. This guide objectively compares the spectral performance of the target product against its critical impurities (alternatives), providing a self-validating protocol for the bench scientist.
Comparative Analysis: Target vs. Alternatives
The "performance" of the synthesized product is defined by its spectral fidelity compared to common synthetic pitfalls. The table below contrasts the Target Product against the two most common "Alternative" outcomes: Unreacted Starting Material and the Regioisomer (5-nitro).
Table 1: Spectral Performance Matrix (Diagnostic Bands)
| Feature | Target Product (4-Nitro isomer) | Alternative A (Starting Material) | Alternative B (5-Nitro Regioisomer) | Mechanistic Insight |
| Nitro Asymmetric Stretch | 1535–1550 cm⁻¹ (Strong) | Absent | 1535–1550 cm⁻¹ (Strong) | The primary indicator of successful nitration. |
| Nitro Symmetric Stretch | 1350–1360 cm⁻¹ (Strong) | Absent | 1350–1360 cm⁻¹ (Strong) | Confirms NO₂ presence; often overlaps with C-F stretches. |
| Aromatic C-H Out-of-Plane (OOP) | 820–840 cm⁻¹ (Isolated H) | ~750 cm⁻¹ (Ortho-disubstituted) | 880–900 cm⁻¹ (Isolated H pattern differs) | CRITICAL: The 4-nitro isomer has two isolated protons and one pair, creating a distinct fingerprint compared to the 5-nitro. |
| Trifluoroethyl C-F Stretch | 1120–1280 cm⁻¹ (Broad, Multi-band) | 1120–1280 cm⁻¹ | 1120–1280 cm⁻¹ | The -CF₃ group remains intact. Loss of these bands indicates side-chain degradation. |
| C=O Carbonyl Stretch | Absent | Absent | Absent | Appearance at ~1700 cm⁻¹ indicates oxidation of the methylene group (impurity). |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a "Checkpoint" to ensure data integrity.
Methodology: ATR-FTIR Validation Workflow
Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., Bruker Alpha or PerkinElmer Spectrum Two). Resolution: 4 cm⁻¹. Scans: 32 scans (background and sample).
Step 1: Background Acquisition
-
Action: Clean the crystal with isopropanol. Ensure the energy curve is within manufacturer specifications.
-
Causality: Residue from previous fluorinated compounds can mimic the target's C-F signals, leading to false positives.
Step 2: Sample Preparation
-
Action: Place ~5 mg of the solid product directly on the crystal. Apply high pressure using the anvil.
-
Note: Do not use Nujol mull or KBr pellets; the hydrocarbon bands of Nujol interfere with the aliphatic CH₂ signals of the trifluoroethyl group (~2950 cm⁻¹).
Step 3: Data Acquisition & Processing
-
Action: Collect the spectrum from 4000 to 600 cm⁻¹. Apply baseline correction.
-
Checkpoint: Verify the presence of the C-H aromatic stretch (>3000 cm⁻¹) .[1][2][3] If absent, contact pressure is insufficient.
Step 4: Spectral Subtraction (Optional but Recommended)
-
Action: If the product is a crude oil, digitally subtract the spectrum of the starting material (1-(2,2,2-trifluoroethyl)-2-fluorobenzene).
-
Result: Positive peaks represent formed bonds (N-O); negative peaks represent consumed bonds (C-H at the nitration site).
Structural Validation Logic (The "Why")
The synthesis typically involves the nitration of 1-(2,2,2-trifluoroethyl)-2-fluorobenzene .
-
Electronic Competition:
-
Fluorine (Position 2): Strong ortho/para director. Directs to Position 3 and 5.[4][5]
-
Trifluoroethyl (Position 1): The alkyl group is generally an ortho/para director, but the electron-withdrawing CF₃ group weakens this. However, steric hindrance usually blocks Position 2. It directs to Position 4 and 6.[5]
-
-
The Outcome:
-
The Target (4-Nitro) results from the directing effect of the trifluoroethyl group (para-attack).
-
The Alternative (5-Nitro) results from the directing effect of the fluorine (para-attack).
-
-
IR Discrimination:
-
While both isomers show Nitro bands, the Substitution Pattern (Fingerprint Region 600-900 cm⁻¹) is the discriminator.
-
Target (1,2,4-trisubstituted): Typically shows a strong band at 800-850 cm⁻¹ (2 adjacent H's) and a weaker band at 870-900 cm⁻¹ (isolated H).
-
Isomer (1,2,5-trisubstituted): Often shows a shift in the isolated H band due to the different electronic environment of the protons adjacent to the Nitro group.
-
Visualization: Validation Decision Tree
The following diagram outlines the logical flow for validating the product using IR spectroscopy.
Caption: Logical decision tree for IR-based validation of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene synthesis.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. OrgChemBoulder. Retrieved from [Link]
-
NIST Chemistry WebBook. (2025). Infrared Spectrum of 2,2,2-Trifluoroethanol (Analog for Trifluoroethyl group). SRD 69.[6] Retrieved from [Link]
-
LibreTexts. (2024). Infrared Spectra of Common Functional Groups: Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 2,2,2-Trifluoroethyl trifluoroacetate | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 6. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
Safety & Regulatory Compliance
Proper Disposal Procedures: 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Proper Disposal Procedures: 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Emergency & Quick Action
-
Immediate Spill Response: Isolate the area. Do not breathe dust.[1] Wear a P95/P100 respirator and nitrile gloves (double-gloved).
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes.
-
Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses.
-
Fire: Use dry chemical, CO2, or water spray. Warning: Combustion releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).
Chemical Profile & Hazard Assessment
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is a specialized fluorinated nitroaromatic intermediate. Its disposal requires strict adherence to protocols designed for halogenated organic toxins . The presence of both a nitro group and multiple fluorine atoms dictates that this compound must be treated as a potential energetic material that generates corrosive acid gases upon thermal decomposition.
| Property | Specification |
| Physical State | Solid (Crystalline powder) |
| Molecular Formula | C₈H₅F₄NO₂ |
| Primary Hazard | Acute Toxicity (Oral), Skin/Eye Irritant |
| Combustion Hazard | Releases Hydrogen Fluoride (HF) & NOx |
| Waste Stream | Halogenated Organic (High BTU) |
| RCRA Status | Characteristic Hazardous Waste (Likely D001/D003 depending on formulation) |
Critical Hazard Mechanism: Upon incineration or uncontrolled combustion, the trifluoroethyl group and the fluorine substituent on the ring will mineralize to form Hydrofluoric Acid (HF) . Standard incinerators without caustic scrubbers cannot handle this waste stream safely.
Waste Segregation & Pre-treatment
Proper segregation is the single most critical step in the disposal lifecycle to prevent cross-reactivity and ensure regulatory compliance.
The "Halogenated" Rule
This compound MUST be segregated into the Halogenated Organic Waste stream.
-
Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Methanol) unless the entire container is relabeled as Halogenated.
-
Do NOT mix with Strong Bases (e.g., NaOH, KOH). Nitroaromatics can undergo violent nucleophilic aromatic substitution or polymerization in the presence of strong bases, potentially leading to thermal runaway.
-
Do NOT mix with Strong Reducing Agents (e.g., Hydrides).
Segregation Decision Tree
Figure 1: Waste Segregation Logic. Note that even if dissolved in a non-halogenated solvent, the presence of this fluorinated compound reclassifies the entire mixture as Halogenated Waste.
Disposal Workflow: Bench to Drum
Follow this step-by-step protocol to prepare the waste for pickup.
Step 1: Collection & Containment
-
Solids: Collect pure solid waste in a clear, sealable polyethylene bag. Place this bag inside a second bag (double containment) to prevent contamination of the outer container. Place the double-bagged waste into a wide-mouth HDPE drum or approved solid waste container.
-
Liquids: Collect in a chemically resistant container (HDPE or Glass). Ensure 10% headspace is left to allow for thermal expansion. Cap tightly.
Step 2: Labeling
Every container must be labeled immediately upon the first addition of waste.
-
Chemical Name: Write the full chemical name: "2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene". Do not use abbreviations.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Constituents: List all solvents present (e.g., "95% Dichloromethane, 5% 2-Fluoro-4-nitro...").
Step 3: Storage
Store the waste container in a Satellite Accumulation Area (SAA) located at or near the point of generation.
-
Secondary Containment: The waste container must sit inside a secondary tray capable of holding 110% of the volume.
-
Compatibility: Keep away from oxidizers and bases.
Professional Disposal (End-of-Life)
As a researcher, your responsibility ends at the hand-off to EHS, but understanding the final destruction method validates your segregation choices.
Method: High-Temperature Incineration with Acid Gas Scrubbing Because of the high fluorine content (4 fluorine atoms per molecule), this compound cannot be used as simple fuel blending. It must be destroyed in a permitted hazardous waste incinerator operating under the following parameters:
-
Temperature: >1100°C (2000°F) to ensure thermal fracture of the C-F bonds.
-
Residence Time: >2 seconds.
-
Pollution Control: The exhaust gas must pass through a wet scrubber (caustic soda/lime) to neutralize the Hydrogen Fluoride (HF) gas formed during combustion.
Why this matters: If you incorrectly label this as "Non-Halogenated," it might be sent to a fuel blender or cement kiln lacking scrubbers, leading to the illegal release of corrosive HF gas into the atmosphere and potential damage to the facility's infrastructure.
Regulatory Compliance & Shipping
When preparing for transport by a licensed hauler (e.g., Veolia, Clean Harbors), the following classifications apply.
-
DOT Proper Shipping Name: Toxic solids, organic, n.o.s. (2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene)
-
UN Number: UN 2811 (Solid) or UN 2810 (Liquid)
-
Hazard Class: 6.1 (Toxic)[2]
-
Packing Group: III (Low to Moderate Danger) - Verify based on specific LD50 data if available, otherwise default to III for safety.
References
-
Sigma-Aldrich. Product Specification: 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (Product MNO000100).[3] Retrieved from
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: Fluorinated Nitrobenzene Derivatives (General Handling). Retrieved from
-
PubChem. Compound Summary: Fluorinated Nitrobenzenes. National Library of Medicine. Retrieved from
Sources
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safe and Effective Handling
In the fast-paced world of pharmaceutical and agrochemical research, novel fluorinated nitroaromatic compounds like 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene are valuable building blocks. Their unique electronic properties make them highly reactive and useful in complex syntheses. However, this reactivity also necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Adversary
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is classified as acutely toxic if swallowed.[1] While specific toxicological data for this exact compound is limited, the broader class of fluorinated nitroaromatic compounds warrants a high degree of caution due to their potential for toxicity, mutagenicity, and environmental hazard.[2][3]
Key Hazards:
-
Acute Oral Toxicity: The primary identified hazard is acute toxicity upon ingestion.[1]
-
Skin and Eye Irritation: Similar compounds can cause skin and eye irritation upon contact.[4]
-
Inhalation Hazard: As a solid, the risk of inhalation is primarily from dust. Handling procedures should be designed to minimize dust generation.
-
Systemic Effects: Nitroaromatic compounds, in general, can be absorbed through the skin and may cause systemic effects, including methemoglobinemia, which reduces the blood's ability to carry oxygen.[4][5] Symptoms of exposure can be delayed and may include headache, dizziness, nausea, and a bluish discoloration of the skin (cyanosis).[4][5]
Safety Data Summary:
| Hazard Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedure being performed.
Hand Protection: The Critical Barrier
Disposable nitrile gloves are the minimum requirement for incidental contact.[6] However, for prolonged handling or in situations with a higher risk of spillage, more robust hand protection is necessary. Butyl rubber gloves offer excellent resistance to a wide range of chemicals, including nitro-compounds.[7]
Glove Selection Rationale:
| Glove Material | Recommended Use | Rationale |
| Nitrile Gloves (minimum 4-mil thickness) | Incidental contact, handling of sealed containers | Good for splash protection and should be changed immediately upon contamination.[6] |
| Butyl Rubber Gloves | Direct handling, weighing, and transfers | Offers superior resistance to many organic solvents, acids, and bases, including nitroaromatic compounds.[2][7] |
Double gloving , with a nitrile glove as the inner layer and a butyl rubber glove as the outer layer, is a highly recommended practice to provide an additional layer of protection and to allow for the safe removal of the outer glove in case of contamination.
Eye and Face Protection: Shielding Your Vision
Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever handling this compound.[1][8][9] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in conjunction with splash goggles.[6]
Body Protection: Preventing Skin Contact
A laboratory coat is the minimum requirement for body protection. For tasks with a higher potential for contamination, such as cleaning up spills, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection: Guarding Against Inhalation
Given that 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is a solid, the primary inhalation risk is from airborne dust. All handling of the solid, including weighing and transfers, should be performed in a certified chemical fume hood to minimize the generation and inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter would be required, but this should be considered a less desirable control measure compared to the use of proper engineering controls.
PPE Selection Workflow:
Caption: PPE Selection Workflow for Handling 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the safety of all laboratory personnel.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[4]
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage.
-
Weighing: Weigh the solid compound in the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid any actions that could generate dust.
During the Reaction
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
-
Ventilation: Ensure continuous ventilation by keeping the fume hood sash at the appropriate height.
-
Monitoring: Regularly monitor the reaction for any signs of unexpected changes.
Post-Reaction Work-up and Purification
-
Quenching: If the reaction needs to be quenched, do so slowly and carefully in the fume hood.
-
Extraction and Purification: Perform all extractions and purification steps, such as chromatography, within the fume hood.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[10][11]
Waste Segregation
-
Halogenated Organic Waste: This compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste.
-
Solid Waste: Any solid waste contaminated with the compound, such as weighing boats, gloves, and paper towels, should be placed in a separate, clearly labeled solid waste container.
Container and Labeling
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid for liquid waste. For solid waste, use a designated, labeled bag or container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
Disposal Procedure
-
Collection: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[11]
Emergency Procedures: Preparing for the Unexpected
Spills
-
Minor Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, use an absorbent material, such as vermiculite or a spill pillow, to contain the spill.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the material is volatile or dusty, close the laboratory doors.
-
Contact your institution's EHS or emergency response team immediately.[9]
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Decontamination: Ensuring a Clean and Safe Workspace
Regular decontamination of laboratory surfaces and equipment is essential to prevent cross-contamination and accidental exposure.
Routine Decontamination
-
At the end of each workday, wipe down the work area within the fume hood with a suitable solvent, such as isopropanol, followed by a soap and water solution.
-
Dispose of all cleaning materials as hazardous solid waste.
Decontamination of Equipment
-
Glassware and other equipment should be rinsed with a suitable solvent in the fume hood before being washed.
-
The initial solvent rinse should be collected as halogenated organic waste.
By adhering to these detailed safety and handling protocols, researchers can confidently work with 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene, minimizing risks and fostering a culture of safety in the laboratory.
References
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)
- ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices.
- How to Handle Chemical Spills in Laboratories. University of California, San Diego - Blink. (2015-02-17).
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Chemical Spills.
- HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington.
- Halogenated Solvents in Laboratories.
- WASTE MANAGEMENT. Bucknell University.
- General Use SOP for Highly Acutely Toxic Materials. Stanford Environmental Health & Safety.
- Comparative Toxicological Assessment of Fluorinated Nitroalkanes: A Guide for Researchers. Benchchem.
- NITROBENZENE. Delaware Health and Social Services.
- OSHA Glove Selection Chart. Environmental Health and Safety - University of Iowa.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. (2025-03-04).
- DECONTAMIN
- Decontamin
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. PubMed.
- Nitrobenzene: toxicological overview. GOV.UK. (2024-07-22).
- Major mechanisms of toxicity of nitroaromatic compounds.
- ANSI Z87.1: Safety Glasses standards. (2023-02-03).
- Laboratory Decontamin
Sources
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- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. dtic.minsky.ai [dtic.minsky.ai]
- 6. mtu.edu [mtu.edu]
- 7. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
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- 11. hscprep.com.au [hscprep.com.au]
- 12. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
